Gastrointestinal Paresis Resolution Time: Serotonin Adipinate vs. Metoclopramide + Erythromycin Head-to-Head ICU Trial
In a prospective interventional study of non-surgical ICU patients with adynamic gastrointestinal motility disorders and nutritional deficiency, serotonin adipinate demonstrated a statistically significant reduction in the duration of prokinetic treatment required to achieve GI paresis resolution compared to the standard-of-care prokinetic combination of metoclopramide plus erythromycin [1]. The median treatment duration in the serotonin adipinate group was 3 days (interquartile range 2–3 days), with the difference reaching p < 0.0001 versus the control arm receiving metoclopramide 10 mg three times daily and erythromycin 200 mg six times daily [1]. Additionally, the duration of vasopressor support trended lower in the serotonin adipinate group at 4 days (IQR 3.0–7.0 days) versus controls (p = 0.078) [1]. No global side effects were reported in the serotonin group [1].
| Evidence Dimension | Duration of prokinetic therapy required to resolve gastrointestinal paresis |
|---|---|
| Target Compound Data | Median 3 days (IQR 2–3 days); serotonin adipinate 30 mg 3×/day, escalated to 40 mg 3×/day then 50 mg/day if needed (max 150 mg/day) |
| Comparator Or Baseline | Metoclopramide 10 mg 3×/day + erythromycin 200 mg 6×/day (standard prokinetic dual therapy) |
| Quantified Difference | p < 0.0001 (statistically significant reduction in treatment duration); vasopressor support 4 days vs. control (p = 0.078) |
| Conditions | ICU patients, non-surgical profile, gastrointestinal dysfunction with nutritional deficiency; therapy up to 10 days; treatment terminated upon paresis resolution or adverse events |
Why This Matters
For procurement in clinical trial or hospital formulary contexts, this head-to-head evidence demonstrates that serotonin adipinate achieves faster GI paresis resolution than the widely used metoclopramide–erythromycin dual regimen, directly impacting ICU length of stay and resource utilization.
- [1] Krotenko NP, Grinenko MS. The experience of using serotonin adipate in intensive care unit for non-surgical patients with gastrointestinal dysfunction. Klinicheskiy Razbor v Obshchey Meditsine [Clinical Review in General Medicine]. 2023;5:81-92. View Source
